5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide
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Overview
Description
5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide is a chemical compound with the molecular formula C12H13ClN4O2S and a molecular weight of 312.78 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with chloro, hydrazinyl, methyl, and phenyl groups, as well as a sulfonamide functional group. It is used in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Hydrazinyl substitution:
N-methylation and N-phenylation:
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include reaction time, temperature, solvent choice, and purification methods.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A similar compound with a pyrazole ring instead of a pyridine ring.
2-Methyl-3-acetylquinoline: A quinoline derivative with similar functional groups.
Sulfonimidates: Organosulfur compounds with similar sulfonamide functional groups.
Uniqueness
5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H13ClN4O2S |
---|---|
Molecular Weight |
312.78 g/mol |
IUPAC Name |
5-chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H13ClN4O2S/c1-17(9-5-3-2-4-6-9)20(18,19)11-8-15-7-10(13)12(11)16-14/h2-8H,14H2,1H3,(H,15,16) |
InChI Key |
LEEKLSMRXAIAEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |
Origin of Product |
United States |
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